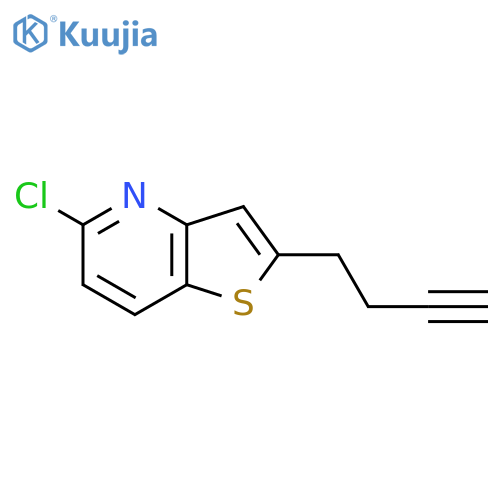Cas no 2228233-16-5 (2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine)

2228233-16-5 structure
商品名:2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine
2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine
- 2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine
- EN300-1994895
- 2228233-16-5
-
- インチ: 1S/C11H8ClNS/c1-2-3-4-8-7-9-10(14-8)5-6-11(12)13-9/h1,5-7H,3-4H2
- InChIKey: XWDKOOQSCJDDDJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=C(CCC#C)S2)N=1
計算された属性
- せいみつぶんしりょう: 221.0065981g/mol
- どういたいしつりょう: 221.0065981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 41.1Ų
2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994895-0.25g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.25g |
$1841.0 | 2023-09-16 | ||
| Enamine | EN300-1994895-1.0g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 1g |
$2002.0 | 2023-06-01 | ||
| Enamine | EN300-1994895-0.1g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.1g |
$1761.0 | 2023-09-16 | ||
| Enamine | EN300-1994895-2.5g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 2.5g |
$3925.0 | 2023-09-16 | ||
| Enamine | EN300-1994895-0.5g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.5g |
$1922.0 | 2023-09-16 | ||
| Enamine | EN300-1994895-5g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 5g |
$5807.0 | 2023-09-16 | ||
| Enamine | EN300-1994895-5.0g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 5g |
$5807.0 | 2023-06-01 | ||
| Enamine | EN300-1994895-1g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 1g |
$2002.0 | 2023-09-16 | ||
| Enamine | EN300-1994895-10g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 10g |
$8611.0 | 2023-09-16 | ||
| Enamine | EN300-1994895-0.05g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.05g |
$1682.0 | 2023-09-16 |
2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
2228233-16-5 (2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine) 関連製品
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
